

A Comparative Spectroscopic Analysis of Indene, Its Isomers, and Derivatives

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Compound of Interest

Compound Name: Indene

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This guide provides a comprehensive comparison of the spectroscopic properties of **indene**, its isomers **isoidene** and **spiro[4.4]nona-1,3,6-triene**, and a selection of its derivatives. Understanding the distinct spectral signatures of these compounds is crucial for their identification, characterization, and application in various fields, including organic synthesis and medicinal chemistry. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), supported by detailed experimental protocols.

Data Presentation

The following tables summarize the key spectroscopic data for **indene**, its isomers, and selected derivatives. These values highlight the influence of structural isomerism and substituent effects on the spectral properties.

Table 1: ^1H NMR Spectroscopic Data (δ , ppm)

Compound	H-1	H-2	H-3	H-4	H-5	H-6	H-7	Other Protons
Indene	3.39	6.88	6.55	7.48	7.26	7.18	7.40	
5-Nitroindene	3.51	7.02	6.78	8.30	-	8.05	7.65	
5-Methoxyindene	3.35	6.80	6.45	7.35	-	6.85	7.05	3.85 (-OCH ₃)
Spiro[4.4]nona-1,3,6,8-tetraene	6.35	6.55	6.55	6.35	-	6.35	6.55	6.55 (H-8), 6.35 (H-9)
Isoindene (Calculated)	5.89	-	5.89	6.95	6.80	6.80	6.95	3.40 (CH ₂)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

Compound	C-1	C-2	C-3	C-3a	C-4	C-5	C-6	C-7	C-7a	Other Carbons
Indene[1]	39.0	132.1	120.9	144.9	124.6	126.2	123.7	126.7	143.6	
5-Nitroindene	39.5	133.5	121.8	151.2	120.5	147.5	121.0	128.0	145.0	
5-Methoxyindene	39.2	131.0	119.5	137.5	109.0	159.0	112.0	125.0	144.5	55.5 (-OCH ₃)
Spiro[4.4]nona-1,3,6,8-tetraene[2]	133.0	133.0	133.0	133.0	63.0	133.0	133.0	133.0	133.0	
Isoindene (Calculated)	125.0	40.0	125.0	138.0	122.0	121.0	121.0	122.0	138.0	

Table 3: IR Spectroscopic Data (cm⁻¹)

Compound	C-H stretch (sp ²)	C-H stretch (sp ³)	C=C stretch	Other Key Bands
Indene[3]	3060-3020	2920-2850	1640, 1580, 1470	740 (ortho-disubstituted)
5-Nitroindene	3100-3000	2930-2860	1630, 1570, 1460	1520, 1345 (NO ₂ stretch)
5-Methoxyindene	3070-3010	2950-2840	1610, 1580, 1490	1240 (C-O stretch)
Spiro[4.4]nona-1,3,6-triene	3040-3010	2925-2850	1650, 1610	
Isoindene (Calculated)	3050-3020	2900-2840	1630, 1600	

Table 4: UV-Vis Spectroscopic Data (λ_{max}, nm)

Compound	Solvent	λ _{max} (nm)
Indene[4]	Ethanol	206, 252, 288
5-Nitroindene	Ethanol	215, 310
5-Methoxyindene	Ethanol	210, 260, 295
Spiro[4.4]nona-1,3,6,8-tetraene	Cyclohexane	245, 255, 265
Isoindene (Calculated)	Gas Phase	230, 280

Table 5: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragment Ions
Indene[5]	116	115, 89, 63
5-Nitroindene	161	115, 89
5-Methoxyindene	146	131, 115, 103
Spiro[4.4]nona-1,3,6-triene	118	117, 91, 77
Isoindene	116	115, 89

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Below are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer.
- Data Acquisition for ¹H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Spectral Width: 8223.68 Hz
 - Acquisition Time: 3.98 s
 - Relaxation Delay: 1.0 s
- Data Acquisition for ¹³C NMR:

- Pulse Program: zgpg30
- Number of Scans: 1024
- Spectral Width: 24038.46 Hz
- Acquisition Time: 1.36 s
- Relaxation Delay: 2.0 s
- Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected using MestReNova software. Chemical shifts were referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample was placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film was created between two potassium bromide (KBr) plates.
- Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR accessory.
- Data Acquisition:
 - Spectral Range: 4000-400 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Number of Scans: 16
- Data Processing: A background spectrum was recorded and automatically subtracted from the sample spectrum. The resulting spectrum was baseline-corrected.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A stock solution of the sample was prepared in spectroscopic grade ethanol at a concentration of approximately 1 mg/mL. This solution was then diluted to achieve an absorbance value between 0.1 and 1.0 in the wavelength range of interest.

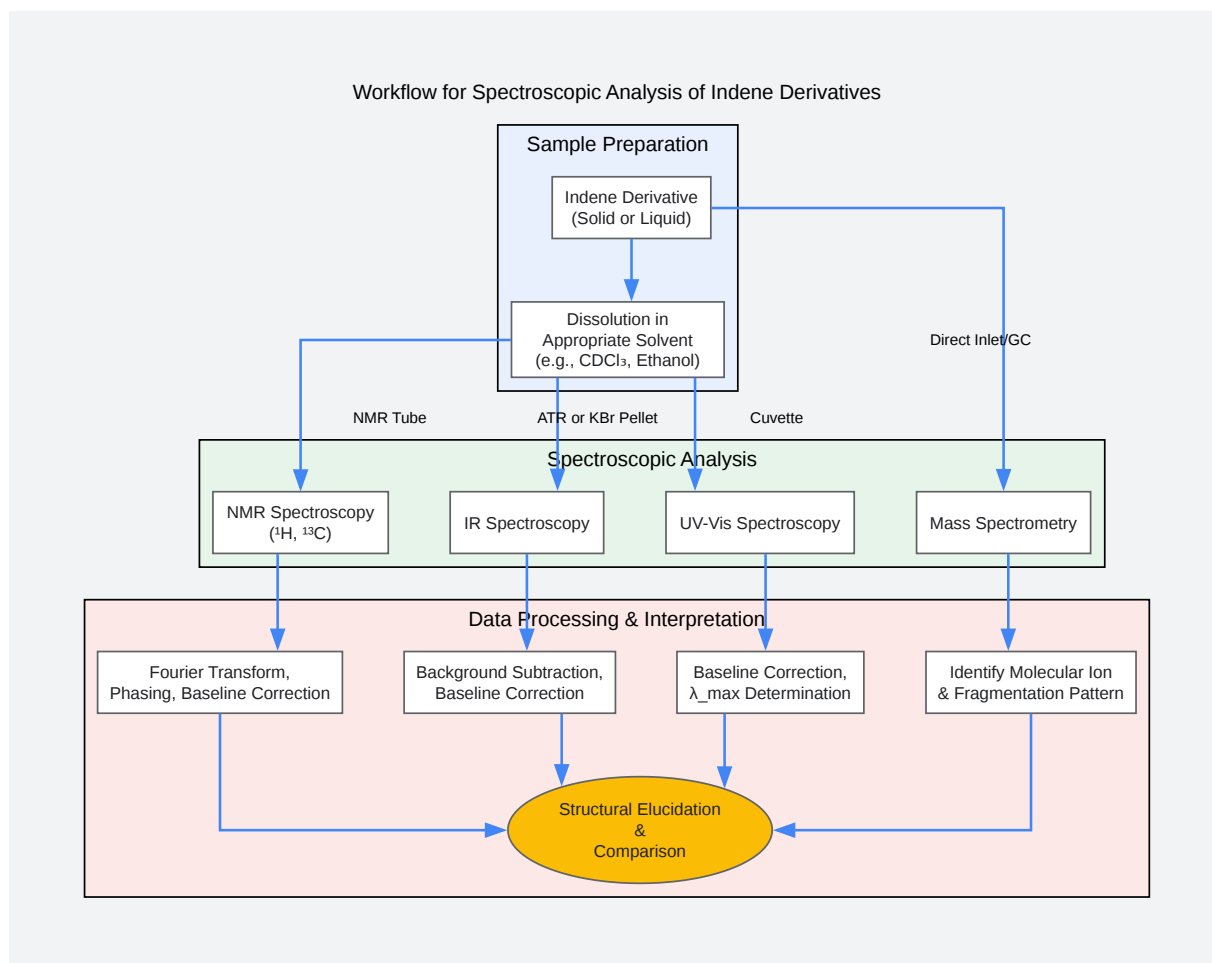
- Instrumentation: UV-Vis spectra were recorded on an Agilent Cary 60 UV-Vis spectrophotometer.
- Data Acquisition:
 - Wavelength Range: 200-800 nm
 - Scan Rate: 600 nm/min
 - Data Interval: 1 nm
- Data Processing: A baseline correction was performed using the pure solvent as a reference. The wavelength of maximum absorbance (λ_{max}) was determined from the resulting spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Samples were introduced via a direct insertion probe or, for volatile compounds, via gas chromatography (GC).
- Instrumentation: Mass spectra were obtained on a Thermo Scientific ISQ EC single quadrupole mass spectrometer.
- Data Acquisition (Electron Ionization - EI):
 - Ionization Energy: 70 eV
 - Mass Range: m/z 40-500
 - Scan Rate: 1000 amu/s
- Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an **indene** derivative.



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Caption: A flowchart illustrating the sequential steps involved in the spectroscopic characterization of **indene** derivatives.

This guide provides a foundational spectroscopic comparison of **indene** and its related compounds. The presented data and protocols serve as a valuable resource for researchers in the identification and structural elucidation of these important molecular scaffolds.

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